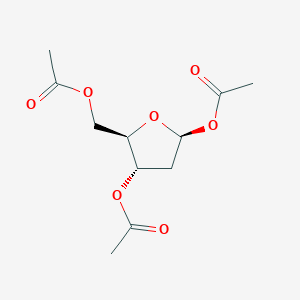

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose

CAS No.: 96291-75-7

Cat. No.: VC8162473

Molecular Formula: C11H16O7

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96291-75-7 |

|---|---|

| Molecular Formula | C11H16O7 |

| Molecular Weight | 260.24 g/mol |

| IUPAC Name | [(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1 |

| Standard InChI Key | QAGMBTAACMQRSS-HBNTYKKESA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC(=O)C)OC(=O)C |

| SMILES | CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

1,3,5-Tri-O-acetyl-2-deoxy-β-D-erythro-pentofuranose belongs to the deoxy sugar family, characterized by the absence of a hydroxyl group at the C2 position of the pentofuranose ring. The β-anomeric configuration is stabilized by three acetyl groups at the C1, C3, and C5 positions . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |

| Molecular Formula | ||

| Melting Point | 65–67°C | |

| Optical Rotation () | -26.1° (c = 1, CHCl₃) |

The compound’s stereochemistry is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . The -NMR spectrum (400 MHz, CDCl₃) exhibits characteristic signals at δ 1.29–1.31 (d, 3H, CH₃), 2.00–2.05 (s, 9H, 3×OAc), and 5.01–6.05 (m, furanose protons) .

Synthesis Methodologies

Acetylation of 2-Deoxy-D-erythro-pentose

A high-yield route involves direct acetylation of 2-deoxy-D-erythro-pentose (2-deoxyribose) with acetic anhydride in the presence of pyridine and sodium acetate . This one-step process achieves >90% yield under reflux conditions :

Multi-Step Synthesis from Inosine

An alternative patent-published method (CN102432642B) starts with inosine :

-

Tosylation: Inosine reacts with p-toluenesulfonyl chloride to form 5′-tosyl-6-hydroxy-9-β-D-purine nucleoside (I).

-

Reduction: Sodium borohydride reduces (I) to 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside (II).

-

Acetylation: (II) is acetylated with acetic anhydride to yield 2,3-O-diacetyl-5-deoxyinosine (III).

-

Deglycosylation: (III) undergoes acid-catalyzed cleavage in acetic anhydride/acetic acid to afford the target compound in 82–83% yield .

Biological and Pharmacological Relevance

Antiviral and Anticancer Activity

The compound’s acetyl groups enhance membrane permeability, making it a precursor for bioactive nucleosides. Derivatives exhibit inhibitory effects against viral polymerases and cancer cell proliferation . For example, 1-(3,5-di-O-acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone (PubChem CID: 474358) shows antiviral activity against herpes simplex virus .

Immunological Applications

As a hapten in glycoconjugate vaccines, it elicits immune responses against pathogenic carbohydrates . Its stability under physiological conditions ensures efficient antigen presentation.

Industrial and Research Applications

Nucleoside Analog Synthesis

The compound is a key intermediate for antitumor agents (e.g., gemcitabine) and antiviral drugs (e.g., stavudine) . Its 2-deoxyribose scaffold mimics natural nucleosides, enabling incorporation into DNA/RNA analogs.

Glycochemistry

Used in glycosylation reactions to construct oligosaccharides and glycopeptides . The acetyl groups act as protecting units, selectively removable for further functionalization.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>99%) . Reverse-phase C18 columns and acetonitrile/water mobile phases are standard.

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume